N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound may undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazepin derivatives.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
Major Products:
Oxidized derivatives, reduced thiazepin analogs, and substituted aromatic compounds.
Scientific Research Applications: this compound has several scientific research applications:
Chemistry:
The compound's unique structure makes it an interesting subject for studies on reaction mechanisms and synthetic methodologies.
It can serve as a starting material for the synthesis of more complex thiazepin-based compounds.
Biology:
The compound's potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
It may be used in investigations of its effects on cellular processes and signaling pathways.
Medicine:
The compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry:
This compound can be utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The compound may:
Bind to Enzymes:
Inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate's access to the enzyme.
Modulate Receptors:
Interact with cellular receptors, altering their activity and influencing downstream signaling pathways.
Pathways Involved:
The compound's effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological activity.
Comparison with Similar Compounds: this compound can be compared with other thiazepin-based compounds to highlight its uniqueness:
Comparison with Similar Compounds
2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide: Lacks the mesityl group, which may affect its chemical and biological properties.
N-mesityl-2-(4-hydroxy-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide:
Uniqueness:
The presence of the mesityl group in N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide may enhance its stability, alter its electronic properties, and contribute to its potential biological activity.
Properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13-10-14(2)20(15(3)11-13)21-18(23)12-22-16-6-4-5-7-17(16)25-9-8-19(22)24/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGSAHLVXXNYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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